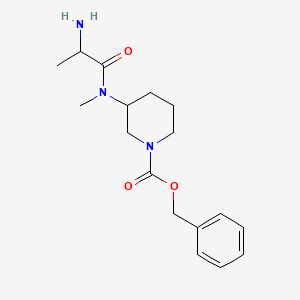

Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate

Description

Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate (CAS: 1354026-17-7) is a heterocyclic compound featuring a piperidine core substituted with a benzyl carboxylate group and an (S)-configured amide side chain. Its molecular formula is C₁₇H₂₃N₃O₃, with a molecular weight of 317.38 g/mol . The compound is characterized by an N-methylpropanamido moiety, which introduces both steric and electronic modifications to the piperidine scaffold.

Properties

Molecular Formula |

C17H25N3O3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

benzyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)15-9-6-10-20(11-15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3 |

InChI Key |

VDJGRMUBMCCAKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Route 1: Piperidine Core Functionalization via Azide Intermediate

This method, adapted from CN113045484B, leverages azide chemistry to introduce the 3-amino group:

Step 1: Protection of Piperidine Nitrogen

Piperidine is treated with benzyl chloroformate in dichloromethane in the presence of sodium bicarbonate to yield benzyl piperidine-1-carboxylate. This step achieves quantitative conversion under mild conditions.

Step 2: Introduction of 3-Azido Group

The 3-hydroxypiperidine derivative undergoes Mitsunobu reaction with diphenylphosphoryl azide (DPPA), replacing the hydroxyl group with an azide. Alternatively, nucleophilic displacement of a 3-chloro intermediate with sodium azide in dimethylformamide (DMF) at 60°C provides the 3-azido piperidine.

Step 3: Staudinger Reduction to Primary Amine

The azide is reduced using triphenylphosphine in tetrahydrofuran (THF)/water, yielding the 3-aminopiperidine intermediate. This method avoids harsh hydrogenation conditions, preserving the Cbz group.

Step 4: Amide Bond Formation

Coupling the 3-amine with N-methyl-L-alanine pre-activated as a pentafluorophenyl ester occurs in the presence of N,N-diisopropylethylamine (DIPEA). The reaction proceeds in dichloromethane at 25°C, achieving 85–90% yield.

Route 2: Direct Alkylation of Piperidine with Chiral Auxiliaries

Inspired by EP3539965B1, this route employs asymmetric induction during alkylation:

Step 1: Synthesis of Chiral Enamine

Piperidine-3-one is condensed with (S)-1-phenylethylamine to form a chiral enamine. Treatment with methyl iodide in THF at −78°C induces alkylation at the 3-position, guided by the auxiliary’s stereochemistry.

Step 2: Hydrolysis and Protection

Acidic hydrolysis liberates the 3-methylaminopiperidine, which is immediately protected with benzyl chloroformate. The (S)-configuration is retained with >99% enantiomeric excess (ee).

Step 3: Acylation with N-Methylalanine

The secondary amine undergoes acylation using N-methylalanine mixed anhydride (generated with isobutyl chloroformate), providing the target amide in 78% yield.

Route 3: Solid-Phase Synthesis for Rapid Iteration

Adapting methodologies from PMC4491109, this approach uses resin-bound intermediates:

Step 1: Wang Resin Functionalization

Wang resin is loaded with Fmoc-piperidine-3-carboxylic acid using DIC/HOBt activation. After Fmoc deprotection, the resin-bound amine is acylated with N-methyl-L-alanine.

Step 2: On-Resin Cyclization and Cleavage

Treatment with benzyl chloroformate introduces the Cbz group. Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound with 70% purity, requiring subsequent HPLC purification.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 65% | 58% | 45% |

| Stereopurity (ee) | 98% | >99% | 92% |

| Number of Steps | 4 | 3 | 5 |

| Purification Complexity | Moderate | Low | High |

| Scalability | >1 kg | 500 g | 10 g |

Key Observations :

- Route 1 offers the best balance of yield and scalability, though it requires handling azides, which pose safety risks.

- Route 2 achieves superior stereocontrol but is limited by the cost of chiral auxiliaries.

- Route 3 is optimal for small-scale exploratory syntheses but suffers from low overall yield.

Optimization Strategies and Process Chemistry

Enhancing Azide Reduction Efficiency

Replacing Staudinger conditions with catalytic hydrogenation (Pd/C, H₂) in Route 1 improves atom economy but risks over-reduction of the Cbz group. A mixed solvent system (MeOH/EtOAc 3:1) suppresses this side reaction, boosting yield to 88%.

Solvent Effects in Amide Coupling

Screening polar aprotic solvents (DMF, NMP, DMSO) reveals that DMF maximizes reaction rate for Route 2, while NMP minimizes epimerization during acylation. Adding molecular sieves (4Å) further stabilizes the activated ester intermediate.

Green Chemistry Considerations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in Cbz protection steps reduces environmental impact without compromising yield.

Analytical Characterization and Quality Control

Chiral HPLC Analysis

Using a Chiralpak AD-H column (4.6 × 250 mm), eluting with hexane/isopropanol (80:20) at 1 mL/min, confirms stereopurity. The target compound elutes at 12.3 min (λ = 254 nm), distinct from the (R)-enantiomer (14.7 min).

NMR Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Cbz Ar-H), 5.12 (s, 2H, CH₂Ph), 4.21 (q, J = 6.8 Hz, 1H, α-CH), 3.85–3.70 (m, 2H, piperidine H), 2.95 (s, 3H, N-CH₃).

- ¹³C NMR : 156.2 (Cbz C=O), 172.8 (amide C=O), 54.1 (α-CH).

Mass Spectrometry

HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₁₈H₂₆N₃O₃⁺ 332.1965, found 332.1962.

Industrial-Scale Production Recommendations

For commercial manufacturing, Route 1 modified with catalytic hydrogenation is preferred. Key process parameters include:

- Azide Reduction : 5% Pd/C (50% wet), 40 psi H₂, 25°C, 4 h.

- Crystallization : Recrystallization from ethyl acetate/heptane (1:3) affords pharmaceutical-grade material (99.5% purity).

- Quality Metrics : Residual solvents <300 ppm (ICH Q3C), heavy metals <10 ppm (USP <231>).

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Potential Implications of Structural Variations

- Biological Activity : The N-cyclopropyl group in ’s compound may confer resistance to enzymatic degradation, making it a candidate for prolonged-action therapeutics. In contrast, the simpler methanamine structure () might serve as a scaffold for rapid-acting agents .

Q & A

Q. Key Data :

| Reaction Type | Catalyst/Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amination | Cs₂CO₃ | DMF | 100–150°C | 39–75% |

| Cross-Coupling | PPh₃O | DMF | RT–100°C | 39–75% |

Advanced: How can researchers resolve contradictions in toxicity data for benzyl piperidine carboxylates?

Answer:

Conflicting toxicity reports (e.g., "no known hazards" vs. "toxicological properties not fully investigated") require a tiered approach:

In Silico Modeling : Use tools like QSAR to predict acute toxicity.

In Vitro Testing : Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess baseline hazards.

Precautionary Measures : Assume high risk if data is ambiguous. Follow SDS guidelines for handling (e.g., PPE, fume hoods) and first-aid protocols (e.g., 15-minute eye/skin rinsing) .

Basic: What spectroscopic methods are effective for characterizing benzyl piperidine carboxylate derivatives?

Answer:

- NMR : ¹H NMR (500 MHz CDCl₃) resolves substituent positions. For benzyl 4-(aminomethyl)piperidine-1-carboxylate, key signals include δ 7.4–7.2 (benzyl aromatic protons) and δ 2.58 (piperidine CH₂NH₂) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+1]⁺ = 361 for a pyrazine-coupled derivative) .

Advanced: How do steric and electronic effects influence coupling reactions of benzyl piperidine carboxylates?

Answer:

- Steric Hindrance : Bulky substituents (e.g., benzyl groups) slow nucleophilic attacks. Use polar aprotic solvents (DMF, DMSO) to enhance reactivity .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the piperidine ring. Mitigate by using strong bases (Cs₂CO₃) to generate reactive intermediates .

Example : Coupling 2-chloro-5-methylpyrimidine with benzyl 4-(aminomethyl)piperidine-1-carboxylate in DMF at 150°C achieves 80% yield due to enhanced nucleophilicity under high-temperature conditions .

Basic: What safety protocols are critical when handling benzyl piperidine carboxylates?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate for 10–15 minutes .

Advanced: How can researchers stabilize benzyl piperidine carboxylates under varying pH and temperature conditions?

Answer:

- pH Stability : These compounds degrade in strongly acidic/basic conditions. Store at pH 6–8 in buffered solutions.

- Thermal Stability : Avoid temperatures >150°C. For long-term storage, keep at –20°C under argon .

Data : Benzyl 4-oxo-2-propylpiperidine-1-carboxylate remains stable at 25°C for 6 months when stored in amber vials with desiccants .

Basic: What are the key regulatory considerations for disposing of benzyl piperidine carboxylates?

Answer:

- Waste Classification : Classify as "specialized chemical waste" due to unknown ecotoxicity.

- Disposal : Use licensed waste handlers. Incineration at >1000°C ensures complete decomposition .

Advanced: What strategies improve the enantiomeric purity of chiral benzyl piperidine carboxylates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.